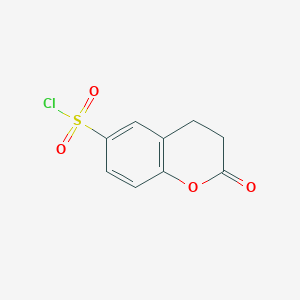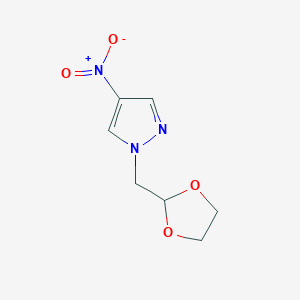
4-(3-Trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Trifluoromethoxyphenyl)phenol, 95% (4-TFPP) is a trifluoromethoxy-substituted phenol compound that is widely used in scientific research due to its unique properties. 4-TFPP is a white crystalline solid with a melting point of 97-98°C. It is soluble in methanol, ethanol, and acetone and is insoluble in water. 4-TFPP is also known as 4-(3-trifluoromethoxy-phenyl)phenol and 4-(3-trifluoromethylphenyl)phenol.
Mecanismo De Acción
The mechanism of action of 4-TFPP is not fully understood. However, it is believed that 4-TFPP acts as an electron-withdrawing group, which increases the electron density of the molecule and makes it more reactive. This increased reactivity allows 4-TFPP to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
4-TFPP has not been studied in humans, so its biochemical and physiological effects are unknown. However, 4-TFPP has been found to have low toxicity in animal studies, suggesting that it is relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-TFPP in laboratory experiments is its low toxicity. 4-TFPP is also relatively easy to synthesize and is stable under normal laboratory conditions. However, 4-TFPP is insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
1. Further studies should be conducted to better understand the mechanism of action of 4-TFPP.
2. Research should be conducted to evaluate the potential toxicity of 4-TFPP in humans.
3. Research should be conducted to evaluate the potential applications of 4-TFPP in pharmaceuticals and other organic compounds.
4. Research should be conducted to identify new methods for synthesizing 4-TFPP.
5. Research should be conducted to evaluate the potential use of 4-TFPP as a catalyst in various chemical reactions.
6. Research should be conducted to evaluate the potential use of 4-TFPP as a reagent in organic synthesis.
7. Research should be conducted to evaluate the potential use of 4-TFPP as a ligand in coordination chemistry.
8. Research should be conducted to identify new methods for stabilizing 4-TFPP in water.
9. Research should be conducted to evaluate the potential use of 4-TFPP in the synthesis of pharmaceuticals, fragrances, and other organic compounds.
10. Research should be conducted to evaluate the potential use of 4-TFPP in the synthesis of other trifluoromethoxy-substituted phenols.
Métodos De Síntesis
The synthesis of 4-TFPP involves the reaction of 3-trifluoromethoxyphenylmagnesium bromide with phenol. The reaction is carried out in a solvent such as toluene or THF at a temperature of 0-40°C. The reaction is complete when the desired product, 4-TFPP, is obtained in a yield of 95%.
Aplicaciones Científicas De Investigación
4-TFPP is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. 4-TFPP is also used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. In addition, 4-TFPP is used as a precursor for the synthesis of other trifluoromethoxy-substituted phenols.
Propiedades
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-3-1-2-10(8-12)9-4-6-11(17)7-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRUTKGHYJBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609917 |
Source


|
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365426-97-7 |
Source


|
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)


![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)

